Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H10ClNO3S2 and its molecular weight is 351.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
- A study elaborates on the synthesis of new methyl 3-halo-1-benzothiophene-2-carboxylates, investigating their electrochemical reduction and highlighting the mechanisms involved in these reactions (Rejňák et al., 2004). This research is crucial for understanding the electrochemical properties of similar compounds.
Pharmacological Potential
- Research has identified compounds within the benzo[b]thiophene-2-carboxamides series as inhibitors of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential anti-inflammatory applications (Boschelli et al., 1995). Such findings are pivotal for developing new therapeutic agents targeting inflammation and related diseases.
Synthetic Applications and Reactions
- Another study introduces a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, showcasing the versatility of thiophene derivatives in synthetic chemistry (Corral & Lissavetzky, 1984).
Advanced Materials and Molecular Design
- The design, synthesis, and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors highlight the potential of these compounds in addressing neurological disorders, such as Alzheimer's disease (Kausar et al., 2021).
Genotoxic and Carcinogenic Potentials
- An assessment utilizing in vitro and in silico methodologies focused on the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives. This research is essential for understanding the safety profile of these compounds in pharmaceutical applications (Lepailleur et al., 2014).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .
Result of Action
Thiophene derivatives are known to exert a variety of biological effects, which could include changes at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
methyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S2/c1-20-15(19)13-12(8-4-2-3-5-9(8)22-13)17-14(18)10-6-7-11(16)21-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSTEUKIDYVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.